molecular formula C14H16N2O2 B014864 1,2-Bis(o-aminophenoxy)ethane CAS No. 52411-34-4

1,2-Bis(o-aminophenoxy)ethane

Cat. No. B014864
CAS RN: 52411-34-4
M. Wt: 244.29 g/mol
InChI Key: PSDFQEVOCCOOET-UHFFFAOYSA-N
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Description

“1,2-Bis(o-aminophenoxy)ethane” is a chemical compound that has been used in various studies and applications . For instance, it has been used in the development of a kidney-targeted and reactive oxygen species (ROS)-responsive drug delivery system . This system was designed to deliver a well-known intracellular calcium chelator, with the goal of rescuing renal cell damage via rapidly scavenging of intracellularly overloaded Ca2+ .


Synthesis Analysis

While specific synthesis methods for “1,2-Bis(o-aminophenoxy)ethane” were not found in the search results, it’s worth noting that the compound has been used in the synthesis of other complex structures .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(o-aminophenoxy)ethane” has been investigated using single crystal X-ray data and computational chemistry . The flexible nature of the ethane spacer group allows for a number of possible conformations in the crystalline state .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Bis(o-aminophenoxy)ethane” include a molecular weight of 244.29 g/mol, a density of 1.2±0.1 g/cm3, and a boiling point of 452.9±30.0 °C at 760 mmHg . It also has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

Chelation/Complexation Reagent

This compound is used as a chelation/complexation reagent . It has the ability to form multiple bonds with a single metal ion, making it a very effective chelating agent. This property is often utilized in various scientific and industrial applications.

Calcium Ion Chelator

1,2-Bis(o-aminophenoxy)ethane is used as an intracellular calcium ion (Ca²⁺) chelator . By binding to calcium ions, it helps in studying morphological and signaling events of calcium deficiency .

Inhibitor of Protein Kinase C

The compound has been found to induce inactivation of protein kinase C . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Inhibitor of Thapsigargin-Induced Apoptosis

It has been reported to inhibit thapsigargin-induced apoptosis in rat thymocytes . Thapsigargin is a tumor promoter that induces apoptosis, and the ability to inhibit this process can have significant implications in cancer research.

Prevention of Cocaine-Induced Ventricular Fibrillations

The compound has been found to prevent cocaine-induced ventricular fibrillations . Ventricular fibrillation is a serious cardiac rhythm disturbance that can lead to cardiac arrest and sudden death.

Investigation of Molecular Geometry

The compound has been used in the investigation of molecular geometry as defined by the dihedral angle (O-C-C-O) between the two aromatic residues . This angle has a profound influence on the overall shape of the structural motif .

Study of Hydrogen Bonding

1,2-Bis(o-aminophenoxy)ethane has been used to study the effect of hydrogen bonding within the crystal lattices of these systems . Understanding this can provide insights into the conformational preference of the molecule.

Metabolic Product of BAPTA-AM

In nature, 1,2-Bis(o-aminophenoxy)ethane is a main metabolic product of BAPTA-AM, a neuroprotective agent in cerebral ischemia, in rats . This makes it a compound of interest in neurological research.

Mechanism of Action

Target of Action

1,2-Bis(o-aminophenoxy)ethane, also known as 2-[2-(2-aminophenoxy)ethoxy]aniline or 2,2’-(Ethylenedioxy)dianiline, is a well-known intracellular calcium chelator . It primarily targets intracellular calcium ions (Ca2+) , which play a crucial role in various cellular processes such as signal transduction, muscle contraction, and cell death .

Mode of Action

The compound interacts with its targets by binding to the free calcium ions in the cell, thereby reducing the concentration of intracellular calcium . This interaction can lead to changes in the cellular processes that are regulated by calcium.

Biochemical Pathways

The compound affects the calcium signaling pathway, which is involved in various cellular processes. By chelating the calcium ions, it can inhibit the activation of the ER stress cascade response (IRE1-TRAF2-JNK, ATF4-CHOP, and ATF6 axis) and regulate the downstream apoptosis-related pathway . It also reduces the inflammatory response .

Pharmacokinetics

It is known that the compound can be loaded into a wide variety of cells, where it is hydrolyzed by cytosolic esterases and is trapped intracellularly as the active chelator . This suggests that the compound has good cell permeability, which is crucial for its bioavailability.

Result of Action

The action of 1,2-Bis(o-aminophenoxy)ethane leads to a significant reduction in the concentration of intracellular calcium ions. This can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of ischemia–reperfusion (I/R) induced acute kidney injury (AKI), the compound has been shown to significantly reduce renal function indicators, alleviate tissular pathological changes, ameliorate tissular oxidative damage, and inhibit apoptosis of renal tubular cells .

Action Environment

The action of 1,2-Bis(o-aminophenoxy)ethane can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s action can also be influenced by the specific cellular environment, such as the presence of other ions and molecules, the pH, and the temperature.

properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFQEVOCCOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365262
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2-Bis(2-aminophenoxy)ethane

CAS RN

52411-34-4
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52411-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) function as a calcium chelator?

A1: BAPTA, a derivative of 1,2-Bis(o-aminophenoxy)ethane, exhibits high affinity for calcium ions (Ca2+). The molecule binds Ca2+ with a 1:1 stoichiometry, effectively buffering intracellular calcium concentrations. This binding prevents calcium from interacting with other cellular components and influencing signaling pathways. [, , ]

Q2: What is the molecular formula and weight of 1,2-Bis(o-aminophenoxy)ethane?

A2: The molecular formula of 1,2-Bis(o-aminophenoxy)ethane is C14H16N2O2, and its molecular weight is 244.29 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize 1,2-Bis(o-aminophenoxy)ethane and its derivatives?

A3: Researchers utilize various spectroscopic techniques, including 1H-NMR, IR, UV-Vis, and fluorescence spectroscopy, to determine the structure and properties of 1,2-Bis(o-aminophenoxy)ethane and its derivatives. [, , , ]

Q4: How does the performance of BAPTA as a calcium buffer vary under different pH conditions?

A4: BAPTA demonstrates superior performance as a calcium buffer compared to EGTA across a broader pH range, making it suitable for studying cellular processes under diverse physiological conditions. []

Q5: How do structural modifications of BAPTA affect its calcium affinity?

A5: Introducing electron-releasing substituents on the aromatic rings of BAPTA weakens its affinity for Ca2+, whereas electron-withdrawing groups enhance its affinity. Replacing the ether oxygens with nitrogen atoms can further modulate the Ca2+ and Mg2+ affinities. []

Q6: What is the significance of fluorine substitution in 5FBAPTA?

A6: 5FBAPTA, a difluoro derivative of BAPTA, exhibits large 19F NMR chemical shifts upon chelating divalent cations, making it a valuable tool for measuring intracellular free Ca2+ concentrations using 19F NMR spectroscopy. [, ]

Q7: How does the structure of quin2, a derivative of BAPTA, contribute to its function as a fluorescent calcium indicator?

A7: Quin2, containing a quinoline nucleus, displays a significant shift in its fluorescence spectrum upon binding to Ca2+. This spectral shift is attributed to the hindered conjugation of nitrogen lone-pair electrons with the aromatic rings upon complexation. [, ]

Q8: How is BAPTA typically loaded into cells for intracellular calcium measurements?

A8: BAPTA is commonly loaded into cells as its acetoxymethyl ester (BAPTA-AM) derivative. This nonpolar ester readily permeates the cell membrane and is then hydrolyzed by intracellular esterases, releasing the active BAPTA chelator within the cell. [, , ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of BAPTA?

A9: While detailed ADME studies are not explicitly discussed in the provided research papers, it is known that BAPTA-AM is hydrolyzed intracellularly to release BAPTA. The specific metabolic pathways and excretion routes of BAPTA may vary depending on the organism and experimental conditions. [, ]

Q10: What types of cell-based assays and animal models have been used to study the effects of BAPTA and its derivatives?

A10: Researchers have employed BAPTA and its derivatives in various cell-based assays, including studies on lymphocytes [], thymocytes [], melanoma cells [, ], and airway smooth muscle cells []. Animal models, such as mice [, , ] and rats [, ], have also been used to investigate the impact of these compounds on physiological processes.

Q11: What are the potential toxic effects of BAPTA loading on cells?

A11: Loading cells with high concentrations of BAPTA can lead to cytotoxic effects, primarily due to the depletion of cellular ATP levels. [, ] This underscores the importance of optimizing BAPTA concentrations for specific experimental conditions.

Q12: Are there any strategies for targeted delivery of BAPTA to specific tissues or cell types?

A12: While the provided research does not delve into specific targeted delivery strategies for BAPTA, future research could explore possibilities like conjugation with antibodies or nanoparticles to enhance its delivery to desired tissues or cell types.

Q13: What analytical methods are commonly used to quantify BAPTA and its derivatives in biological samples?

A13: Researchers utilize techniques like UV spectroscopy [], 19F NMR spectroscopy [], and radioisotope labeling [, ] to quantify BAPTA and its derivatives in biological samples. The choice of method depends on the specific application and sensitivity required.

Q14: What were the key milestones in the development and application of BAPTA as a calcium chelator in biological research?

A14: The introduction of BAPTA [] marked a significant advancement in calcium signaling research, offering a more versatile and pH-insensitive alternative to EGTA. Subsequent development of fluorescent derivatives like quin2 [] and 19F NMR-sensitive 5FBAPTA [] further expanded the toolkit for studying intracellular calcium dynamics.

Q15: How has the use of BAPTA and its derivatives facilitated research across different scientific disciplines?

A15: BAPTA and its derivatives have played a pivotal role in advancing our understanding of calcium signaling in diverse fields like neuroscience [, , ], immunology [, ], cardiology [, ], and cancer biology [, ]. This highlights the cross-disciplinary impact of these tools in unraveling the complexities of calcium-dependent cellular processes.

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